2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Overview
Description
2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a useful research compound. Its molecular formula is C20H16ClNO and its molecular weight is 321.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
Analysis of C-H...O and C-H...pi Interactions
The crystal and molecular structures of related 4-ketotetrahydroindoles, including variants of the chemical , have been studied using single-crystal X-ray diffraction. These studies are crucial for understanding intermolecular interactions like C-H...O and C-H...pi, which play a significant role in stabilizing different molecular motifs (Choudhury, Nagarajan, & Guru Row, 2004).
X-ray Diffraction Study of Derivatives
Similar compounds have been studied using single-crystal X-ray diffraction, highlighting the importance of these techniques in understanding the structural variations and interactions of tetrahydroindoles, which are closely related to the chemical of interest (Albov, Rybakov, Babaev, & Aslanov, 2005).
Potential Anti-inflammatory Applications
- Anti-inflammatory Agents: Compounds structurally similar to 2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, particularly those with indole and thiazolyl/oxazolyl moieties, have been synthesized and evaluated for their anti-inflammatory activity. These studies indicate potential applications in developing new anti-inflammatory drugs (Singh, Bhati, & Kumar, 2008).
Docking Studies and Molecular Interactions
- Docking Studies and Cyclooxygenase-2 Inhibitors: Research involving docking studies and structural analysis of tetrazole derivatives, closely related to the chemical , aids in understanding the orientation and interaction of molecules within enzyme active sites. Such studies are crucial for the development of enzyme inhibitors like COX-2 inhibitors (Al-Hourani et al., 2015).
Synthesis and Antifungal Activity
- Synthesis and Evaluation for Antifungal Activity: Novel triazolylindole derivatives, structurally akin to the chemical , have been synthesized and evaluated for their antifungal activity. This highlights the potential application of such compounds in antifungal drug development (Singh & Vedi, 2014).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-phenyl-6,7-dihydro-5H-indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-17-10-5-4-9-15(17)19-13-16-18(11-6-12-20(16)23)22(19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAGZZIKWBLIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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